molecular formula C25H24N4O4S3 B12223332 Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate

Cat. No.: B12223332
M. Wt: 540.7 g/mol
InChI Key: DCURDQKGHVWUQE-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate involves multiple steps. One common method includes the reaction of substituted aldehydes with ethyl acetoacetate and urea in ethanol, catalyzed by hydrochloric acid under reflux conditions . The reaction typically proceeds through a series of condensation and cyclization steps to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring with a pyrimidine-thiophene hybrid structure. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H24N4O4S3

Molecular Weight

540.7 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H24N4O4S3/c1-3-33-23(32)20-14(2)26-24(36-20)27-18(30)13-34-25-28-21-19(16-11-7-8-12-17(16)35-21)22(31)29(25)15-9-5-4-6-10-15/h4-6,9-10H,3,7-8,11-13H2,1-2H3,(H,26,27,30)

InChI Key

DCURDQKGHVWUQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5)C

Origin of Product

United States

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